Molecular Weight and Lipophilicity Offset: 4-Ethylphenyl vs. Unsubstituted Phenyl Scaffold
The 4-ethyl substitution on the phenyl ring of Ethyl 5-(4-ethylphenyl)-5-oxovalerate (C15H20O3, MW 248.32) increases molecular weight by 28.06 g/mol and adds two additional methylene units relative to the unsubstituted phenyl analog Ethyl 5-oxo-5-phenylpentanoate (C13H16O3, MW 220.26) . This structural difference corresponds to a calculated increase in lipophilicity (ΔclogP) of approximately +1.0 to +1.2 log units based on the additive contribution of the ethyl group to the phenyl ring . The enhanced lipophilicity of the 4-ethylphenyl derivative translates to higher predicted membrane permeability (Papp) in passive diffusion models, which is a critical determinant of cellular uptake in cell-based assays [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 248.32 |
| Comparator Or Baseline | Ethyl 5-oxo-5-phenylpentanoate (CAS 73172-56-2): 220.26 |
| Quantified Difference | Δ = +28.06 g/mol (12.7% increase) |
| Conditions | Calculated from molecular formula; C15H20O3 vs. C13H16O3 |
Why This Matters
Molecular weight and lipophilicity are primary determinants of passive membrane permeability and oral bioavailability; the 4-ethylphenyl scaffold occupies a distinct physicochemical space that cannot be replicated by the unsubstituted phenyl analog.
- [1] BenchChem (excluded per user instruction; not used). Alternative source: PubChem. Ethyl 5-(4-ethylphenyl)-5-oxovalerate (CID 24727538). View Source
